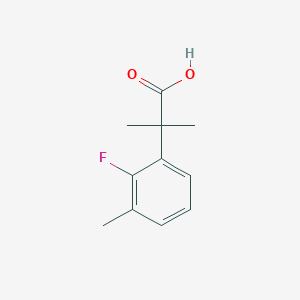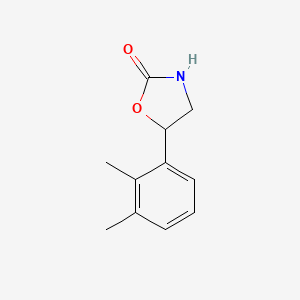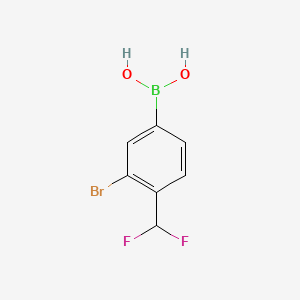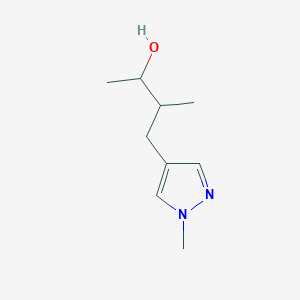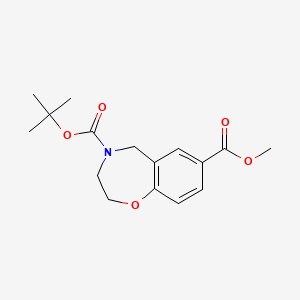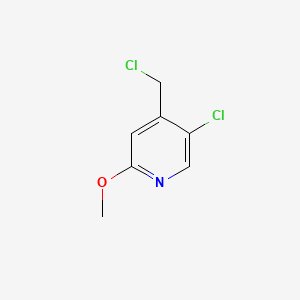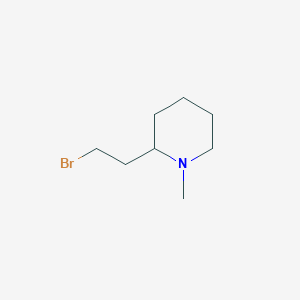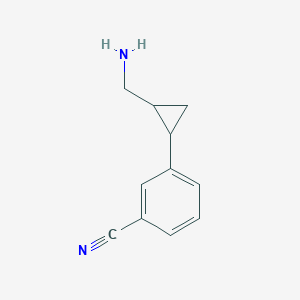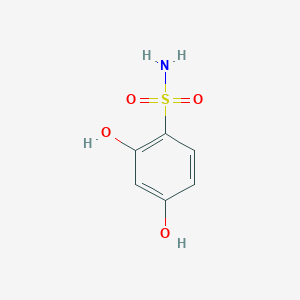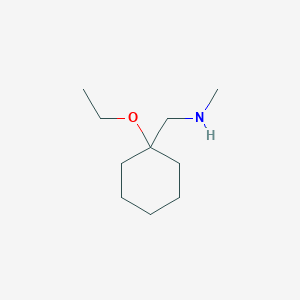![molecular formula C11H13ClN2O2S B13617746 (1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride](/img/structure/B13617746.png)
(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological and chemical properties. This particular compound is characterized by the presence of a propyl group, a benzimidazole ring, and a methanesulfonyl chloride group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride typically involves the reaction of 1-propyl-1H-benzo[d]imidazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation can produce a benzimidazole N-oxide.
Applications De Recherche Scientifique
(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of (1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The methanesulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride: Lacks the propyl group, making it less hydrophobic.
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.
(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride: Similar structure with an ethyl group, leading to different steric and electronic properties.
Uniqueness
The presence of the propyl group in (1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride imparts unique hydrophobic characteristics, influencing its solubility and reactivity. This makes it a valuable intermediate in the synthesis of compounds with specific properties, such as increased lipophilicity or altered biological activity.
Propriétés
Formule moléculaire |
C11H13ClN2O2S |
|---|---|
Poids moléculaire |
272.75 g/mol |
Nom IUPAC |
(1-propylbenzimidazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H13ClN2O2S/c1-2-7-14-10-6-4-3-5-9(10)13-11(14)8-17(12,15)16/h3-6H,2,7-8H2,1H3 |
Clé InChI |
LOTLKZKQXHIBQM-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=CC=CC=C2N=C1CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)

![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
